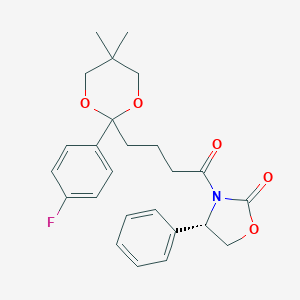

(S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound "(S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one" is a chiral molecule that appears to be related to the class of oxazolidinones. Oxazolidinones are a type of heterocyclic compound that have found use in various chemical reactions due to their chiral nature, which can impart stereocontrol in the synthesis of enantiomerically pure products. The presence of a 4-fluorophenyl group and a 5,5-dimethyl-1,3-dioxan-2-yl moiety suggests that this compound could be involved in stereoselective enolate alkylations or other asymmetric synthesis applications.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives has been demonstrated in the literature. For instance, the paper titled "SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one" discusses the use of a gem-dimethyl group at the 5-position of a chiral oxazolidinone to bias the conformation of the adjacent C(4)-stereodirecting group. This approach provides higher levels of stereocontrol than simpler oxazolidinone derivatives . Although the specific synthesis of the compound is not detailed, the principles outlined in this paper could be applied to its synthesis, ensuring high enantiomeric excess and stereocontrol.

Molecular Structure Analysis

The molecular structure of oxazolidinones is crucial for their function in stereocontrol. The gem-dimethyl group mentioned in the SuperQuat paper is a key feature that influences the conformation of the molecule, which in turn affects the stereochemical outcome of reactions. The fluorophenyl and dioxan-2-yl groups in the compound of interest are likely to contribute to its reactivity and the stereochemical course of its reactions, although the specific effects would need to be determined experimentally.

Chemical Reactions Analysis

Oxazolidinones are known to participate in a variety of chemical reactions. The paper on SuperQuat oxazolidinones mentions their use in stereoselective enolate alkylations, kinetic resolutions, Diels-Alder cycloadditions, and Pd-catalyzed asymmetric acetalization reactions. These reactions are important for the synthesis of complex molecules with high stereochemical purity. The compound , with its specific substituents, may show similar reactivity, making it a valuable tool in asymmetric synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones can vary depending on their substituents. The presence of a fluorine atom in the compound can influence its reactivity due to the electronegativity of fluorine, which can affect the electron distribution in the molecule. The dioxan-2-yl group could also impact the solubility and stability of the compound. However, without specific experimental data, these properties are speculative for the compound . The synthesis of fluorinated amino acids as described in the second paper suggests that the introduction of fluorine into molecules is a strategy to modify their properties, which could be relevant to the compound being analyzed.

科研应用

Synthesis and Heterocyclic System Development

- The compound is utilized in the synthesis of heterocyclic systems. A study by Bogolyubov et al. (2004) discusses the formation of derivatives like 4-hydroxyoxazolidin-2-one using similar compounds in chemical reactions (Bogolyubov, Chernysheva, & Semenov, 2004).

Enzymatic Methods for Intermediate Synthesis

- Singh et al. (2013) developed efficient enzymatic methods for synthesizing intermediates of this compound for the production of ezetimibe, a cholesterol absorption inhibitor. They specifically used Candida rugosa lipase in their experiments (Singh, Goel, Rai, & Banerjee, 2013).

Investigations into Reaction Mechanisms

- Nuti and Saettone (1970) investigated the reaction of similar compounds with peroxy acids, providing insights into the transformation processes and structural proof (Nuti & Saettone, 1970).

Stereospecific Syntheses

- Research by Browne and Punja (1975) focused on the stereospecific syntheses of related compounds, contributing to the understanding of their stereochemical properties (Browne & Punja, 1975).

Safety And Hazards

未来方向

性质

IUPAC Name |

(4S)-3-[4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FNO5/c1-24(2)16-31-25(32-17-24,19-10-12-20(26)13-11-19)14-6-9-22(28)27-21(15-30-23(27)29)18-7-4-3-5-8-18/h3-5,7-8,10-13,21H,6,9,14-17H2,1-2H3/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBDENTVWHDYNX-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(CCCC(=O)N2C(COC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC(OC1)(CCCC(=O)N2[C@H](COC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)